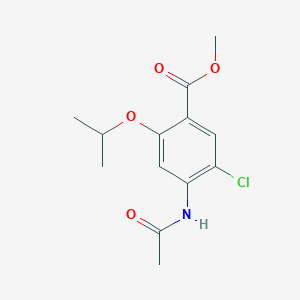

Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetamido-5-chloro-2-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-7(2)19-12-6-11(15-8(3)16)10(14)5-9(12)13(17)18-4/h5-7H,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAQDNZREMZRTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Methyl 4 Acetamido 5 Chloro 2 Isopropoxybenzoate

Classical Synthetic Routes to Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate

The traditional synthesis of this compound is a multi-step process that meticulously builds the molecule by introducing each functional group in a specific order to control regioselectivity. The general pathway involves the sequential esterification of the carboxylic acid, amidation of the amino group, halogenation of the aromatic ring, and finally, etherification of the hydroxyl group.

Multi-step Syntheses Involving Esterification, Amidation, and Halogenation

A plausible and commonly employed synthetic sequence commences with 4-aminosalicylic acid as the starting material. The synthesis can be dissected into the following key transformations:

Esterification of 4-aminosalicylic acid: The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is typically achieved by reacting 4-aminosalicylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, to yield Methyl 4-amino-2-hydroxybenzoate (B10774363).

Amidation of the Amino Group: To prevent unwanted side reactions in subsequent steps, the amino group is then protected, usually through acetylation. The synthesized Methyl 4-amino-2-hydroxybenzoate is treated with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like sodium bicarbonate to form Methyl 4-acetamido-2-hydroxybenzoate. Detailed studies have shown this reaction to proceed with high yield. For instance, dissolving Methyl 4-amino-2-hydroxybenzoate in ethyl acetate (B1210297) and water with sodium bicarbonate, followed by the addition of acetyl chloride at 0°C, has been reported to yield the desired product in 99% yield. chemicalbook.com

Halogenation of the Aromatic Ring: The next critical step is the regioselective introduction of a chlorine atom at the 5-position of the benzene (B151609) ring. This is a crucial step where control of regiochemistry is paramount.

Regioselective Chlorination Approaches on Benzoate (B1203000) Scaffolds

The directing effects of the existing substituents on the benzoate scaffold guide the position of the incoming chlorine atom. The acetamido group is an ortho-, para-director, and the hydroxyl group is also an ortho-, para-director. Both groups activate the ring towards electrophilic substitution. The position para to the strongly activating hydroxyl group (C-5) is sterically accessible and electronically favored for halogenation.

Table 1: Key Intermediates in the Classical Synthesis

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 4-Aminosalicylic acid |  |

Starting Material |

| Methyl 4-amino-2-hydroxybenzoate |  |

Esterified Intermediate |

| Methyl 4-acetamido-2-hydroxybenzoate |  |

Amidated Intermediate |

Strategies for the Introduction of the Isopropoxy Group via Etherification

The final step in the classical synthesis is the introduction of the isopropoxy group at the 2-position via an etherification reaction. The Williamson ether synthesis is the most common and direct method for this transformation. wikipedia.org

This reaction involves the deprotonation of the hydroxyl group of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with an isopropyl halide, typically isopropyl bromide or isopropyl iodide, to form the desired ether linkage. masterorganicchemistry.comyoutube.com

The choice of solvent is crucial for the success of the Williamson ether synthesis. Polar aprotic solvents like DMF or acetone (B3395972) are often employed to dissolve the reactants and facilitate the nucleophilic substitution. To enhance the reaction rate, especially with a secondary alkyl halide like isopropyl bromide which can be prone to elimination side reactions, phase-transfer catalysts such as tetra-n-butylammonium bromide can be utilized. semanticscholar.org

Advanced Synthetic Methodologies and Principles of Sustainable Chemistry

In recent years, the principles of green and sustainable chemistry have driven the development of more efficient and environmentally benign synthetic methods. These advanced methodologies aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Methods in the Synthesis of this compound (e.g., transition metal catalysis, organocatalysis)

While specific applications of catalytic methods for the synthesis of this compound are not extensively documented, the principles of transition metal catalysis and organocatalysis offer promising alternatives to classical methods.

Transition Metal Catalysis:

Amidation: Palladium-catalyzed amidation reactions could potentially be employed for the formation of the acetamido group, offering milder reaction conditions compared to the use of acyl chlorides.

Etherification: Copper-catalyzed Ullmann-type etherification reactions provide an alternative to the classical Williamson ether synthesis for the formation of the isopropoxy group. These reactions often tolerate a wider range of functional groups.

Organocatalysis:

Flow Chemistry and Continuous Manufacturing Applications for Compound Synthesis

Flow chemistry, or continuous manufacturing, has emerged as a powerful technology in modern organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. The synthesis of this compound, with its multiple steps, is a prime candidate for adaptation to a continuous flow process.

Individual steps such as esterification, amidation, and halogenation can be performed in dedicated flow reactors with precise control over reaction parameters like temperature, pressure, and residence time. This enhanced control can lead to higher yields, improved selectivity, and reduced reaction times. For example, halogenations, which are often highly exothermic, can be managed more safely in a flow reactor due to the high surface-area-to-volume ratio, which allows for efficient heat dissipation.

Table 2: Comparison of Synthetic Methodologies

| Feature | Classical Batch Synthesis | Advanced Catalytic Methods | Flow Chemistry |

|---|---|---|---|

| Reagents | Often stoichiometric, sometimes hazardous | Catalytic amounts, often milder reagents | Continuous feed of reagents |

| Selectivity | Can be challenging to control | Can be highly selective with appropriate catalyst | Excellent control over reaction parameters enhances selectivity |

| Safety | Potential for thermal runaways in exothermic reactions | Generally safer due to milder conditions | Enhanced safety due to small reaction volumes and efficient heat transfer |

| Scalability | Can be challenging and require process re-optimization | Generally scalable | Readily scalable by extending operation time or using parallel reactors |

| Sustainability | Can generate significant waste | Reduced waste due to higher efficiency and catalyst recycling | Minimized waste, potential for solvent recycling, and improved energy efficiency |

Exploration of Environmentally Benign Solvents and Reagents

The pursuit of green chemistry principles in pharmaceutical and chemical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. humanjournals.com For the multi-step synthesis of a compound like this compound, several key transformations—including acylation, chlorination, and etherification—can be redesigned with environmentally benign alternatives.

Acylation Reactions: Traditional Friedel-Crafts acylation reactions often employ stoichiometric amounts of Lewis acids like aluminum trichloride (B1173362) and volatile organic solvents, leading to significant waste. rsc.org Green alternatives focus on catalytic and solvent-free approaches.

Alternative Catalysts: The use of solid acid catalysts, such as zeolites, clays, and sulfated zirconia, can facilitate acylation under heterogeneous conditions, allowing for easier catalyst recovery and reuse. routledge.com

Greener Reagents: Isopropenyl acetate is emerging as a sustainable acetylating agent, replacing acetic anhydride. Its only by-product is acetone, which is easily removed and less hazardous than acetic acid. nih.gov

Benign Solvent Systems: Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, can serve as both the catalyst and the solvent medium for acylation, offering high yields and the potential for recycling. rsc.org Ionic liquids have also been explored as green solvent alternatives for various acylation processes. humanjournals.com

Chlorination and Etherification: The chlorination of the aromatic ring and the introduction of the isopropoxy group can also be optimized. For chlorination, replacing traditional chlorinating agents with alternatives like N-chlorosuccinimide (NCS) in solvents such as N,N-dimethylformamide (DMF) can offer better selectivity. google.com For the etherification step (a Williamson ether synthesis), the choice of solvent and base is critical. The use of polar aprotic solvents with high boiling points can improve reaction rates, but their environmental impact must be considered. Research into phase-transfer catalysis can enable the use of greener solvent systems by facilitating the transport of reactants between phases.

The following table summarizes potential green alternatives for key synthetic steps.

| Reaction Type | Conventional Method | Green Alternative | Key Advantages |

| N-Acetylation | Acetic anhydride, pyridine | Isopropenyl acetate with catalytic VOSO₄ nih.gov | Reduces acidic waste, solvent-free. |

| Aromatic Chlorination | Cl₂, Lewis Acid | N-Chlorosuccinimide (NCS) in DMF google.com | Higher selectivity, milder conditions. |

| O-Alkylation | Isopropyl halide, strong base in DMF | Phase-transfer catalysis in greener solvents | Avoids hazardous solvents, improves efficiency. |

| Esterification | Methanol, H₂SO₄ | Enzyme-catalyzed esterification | High selectivity, mild conditions, aqueous media. |

Synthesis of Structural Analogs and Precursors of this compound for Research Purposes

The synthesis of structural analogs is crucial for studying structure-activity relationships (SAR) and developing new compounds with potentially improved properties. The structure of this compound offers several sites for systematic modification.

The methyl ester group can be readily modified to explore the impact of the ester chain length and branching on the compound's properties. The primary methods for this derivatization are transesterification or hydrolysis followed by re-esterification.

Transesterification: The methyl ester can be converted to other alkyl esters (e.g., ethyl, propyl, butyl) by heating the compound in an excess of the corresponding alcohol with an acid or base catalyst.

Hydrolysis and Re-esterification: Saponification of the methyl ester with a base like sodium hydroxide (B78521) yields the corresponding carboxylic acid. libretexts.org This acid can then be re-esterified with a variety of alcohols using standard methods such as Fischer esterification (acid-catalyzed reaction with alcohol) or by using coupling agents. colostate.edu

Below is a table of potential ester analogs and the required alcohol for their synthesis from the corresponding carboxylic acid.

| Target Ester Analog | Required Alcohol |

| Ethyl Ester | Ethanol |

| Propyl Ester | Propan-1-ol |

| Isopropyl Ester | Propan-2-ol |

| Butyl Ester | Butan-1-ol |

| Benzyl Ester | Benzyl alcohol |

The N-acetyl group (-NHCOCH₃) is another key site for modification. Varying the acyl group can influence factors such as lipophilicity and hydrogen bonding capacity. These modifications are typically achieved by reacting the precursor amine (methyl 4-amino-5-chloro-2-isopropoxybenzoate) with different acylating agents.

The synthesis involves using various acyl chlorides or anhydrides in the presence of a base to form the desired N-acyl derivative. This approach allows for the introduction of a wide range of aliphatic and aromatic substituents. organic-chemistry.orgnih.gov

| Acylating Agent | Resulting N-Acyl Group |

| Propionyl chloride | Propionamido (-NHCO-CH₂CH₃) |

| Butyryl chloride | Butyramido (-NHCO-(CH₂)₂CH₃) |

| Benzoyl chloride | Benzamido (-NHCO-Ph) |

| Cyclopropanecarbonyl chloride | Cyclopropanecarboxamido (-NHCO-cPr) |

| Chloroacetyl chloride | Chloroacetamido (-NHCO-CH₂Cl) |

The isopropoxy group at the C-2 position can be replaced with other alkoxy groups to probe the effects of steric bulk and electronic properties. The most common synthetic route to achieve this involves the Williamson ether synthesis, starting from the key precursor, Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. biotuva.comnih.gov This precursor can be reacted with a variety of alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to yield the desired ether.

The synthesis of the methoxy (B1213986) analog, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, has been reported via the chlorination of Methyl 4-acetamido-2-methoxybenzoate. google.comchemicalbook.com A similar strategy could be applied to other alkoxy precursors.

| Desired Alkoxy Group | Required Alkylating Agent |

| Methoxy | Methyl iodide or Dimethyl sulfate |

| Ethoxy | Ethyl iodide or Ethyl bromide |

| Propoxy | 1-Bromopropane |

| Butoxy | 1-Bromobutane |

| tert-Butoxy | tert-Butyl bromide |

| Benzyloxy | Benzyl bromide |

| Propargyloxy | Propargyl bromide chemicalbook.com |

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and as internal standards in quantitative analysis. benthamdirect.com Specific atoms within the target molecule can be replaced with their heavier isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The synthesis of labeled analogs requires the use of isotopically enriched starting materials or reagents at the appropriate synthetic step.

Labeling the Acetamido Group: Using deuterated acetic anhydride ((CD₃CO)₂O) in the N-acetylation step would introduce a trideuteromethyl group.

Labeling the Benzoate Ester: Starting the synthesis with deuterated methanol (CD₃OD) for the initial esterification would label the methyl ester group.

Labeling the Alkoxy Group: Using isotopically labeled 2-iodopropane (B156323) (e.g., containing ¹³C or ²H) in the Williamson ether synthesis step would introduce the label into the isopropoxy moiety.

Aromatic Ring Labeling: Introducing deuterium onto the aromatic ring is more challenging but could be accomplished by starting with a pre-labeled precursor or through H-D exchange reactions under specific catalytic conditions.

These labeled compounds can then be used in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to trace the fate of atoms through chemical or biological processes.

Mechanistic Investigations of Chemical Reactivity and Molecular Interactions

Reaction Mechanisms in the Synthesis of Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate

No specific studies detailing the reaction mechanisms involved in the synthesis of this compound were identified. While general synthetic pathways for related compounds can be found, the specific nuances of this particular synthesis are not documented in available literature.

Thermodynamic Analysis of Reaction Equilibria and Selectivity

There is no available thermodynamic data, such as changes in enthalpy, entropy, or Gibbs free energy, for the synthesis of this compound. This information would be essential for understanding reaction equilibria and predicting the selectivity of the synthesis process.

Molecular Interactions of this compound with Biological Targets (Non-clinical)

No non-clinical studies investigating the molecular interactions of this compound with any biological targets were found.

Enzyme Inhibition Mechanisms and Kinetic Characterization (e.g., DNA gyrase, topo IV)

There is no published research on the enzyme inhibition mechanisms of this compound. Specifically, no kinetic characterization of its potential inhibitory effects on enzymes such as DNA gyrase or topoisomerase IV is available. While there is extensive research on other compounds that inhibit these enzymes, this particular chemical has not been the subject of such investigations.

Receptor Binding Affinity and Selectivity Studies (In Vitro and Cell-based Models)

No in vitro or cell-based studies on the receptor binding affinity and selectivity of this compound have been reported. Consequently, its potential to interact with any specific biological receptors remains unknown.

Elucidation of Protein-Ligand Interaction Dynamics via Biophysical Methods

No studies detailing the use of biophysical methods (e.g., X-ray crystallography, NMR spectroscopy, surface plasmon resonance, isothermal titration calorimetry) to investigate the binding of this compound to any protein target were found.

Cellular Pathway Modulation by this compound at the Molecular Level

There is no available information on how this compound may modulate specific cellular pathways, its molecular targets, or the direct consequences of its interaction with cellular components.

Molecular Mechanisms of Action in Model Systems (Non-clinical)

Research on the molecular mechanisms of this compound in non-clinical or model systems is not present in the available scientific literature.

Impact on Specific Biomolecular Pathways and Processes

No data exists describing the impact of this compound on any specific biomolecular pathways, such as metabolic or signaling pathways.

Investigation of Downstream Signaling Cascades Affected by the Compound

There are no findings related to the investigation of downstream signaling cascades that might be affected by this specific compound.

Due to the strict constraints of the request to focus solely on "this compound" and the lack of available scientific data, the article cannot be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Substituent Effects on the Chemical Reactivity of Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate Analogs

The chemical reactivity of this compound is intricately governed by the electronic and steric nature of its substituents on the benzene (B151609) ring. The interplay between the 4-acetamido, 5-chloro, and 2-isopropoxy groups, along with the methyl ester at position 1, dictates the electron density distribution and accessibility of the aromatic ring to reacting species.

The isopropoxy group at the C2 position is a moderately activating, ortho-, para-directing group due to its electron-donating resonance effect, where the oxygen's lone pairs can delocalize into the ring. orgosolver.comyoutube.comlibretexts.org However, its bulky nature also introduces significant steric hindrance, which can modulate its electronic influence and affect the accessibility of the ortho position. stackexchange.com The acetamido group at C4 is also an activating, ortho-, para-directing group. Its activating nature stems from the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. The chloro group at C5 is a deactivating, ortho-, para-directing substituent. libretexts.org While it withdraws electron density through induction due to its high electronegativity, it can donate electron density through resonance. libretexts.org

The combined electronic effects of these substituents create a unique reactivity profile. The activating isopropoxy and acetamido groups increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. However, the deactivating chloro group counteracts this to some extent. The directing effects of the substituents are also crucial. The isopropoxy group directs towards positions 3 and 5, the acetamido group towards positions 3 and 5, and the chloro group towards positions 2 and 6 (relative to its own position).

Systematic variations of these substituents in analogs would provide deeper insights into the SAR. For instance, replacing the isopropoxy group with smaller alkoxy groups (methoxy, ethoxy) or larger ones (butoxy) could elucidate the role of steric bulk on reactivity. Similarly, altering the electronic nature of the substituent at the 4-position (e.g., nitro, amino) would highlight the importance of this group's electronic contribution.

Table 1: Predicted Effects of Substituent Variation on the Reactivity of this compound Analogs

| Position | Original Substituent | Analog Substituent | Predicted Effect on Reactivity | Rationale |

| 2 | Isopropoxy | Methoxy (B1213986) | Increased reactivity | Less steric hindrance, similar electronic effect. |

| 2 | Isopropoxy | tert-Butoxy | Decreased reactivity | Increased steric hindrance. stackexchange.com |

| 4 | Acetamido | Nitro | Decreased reactivity | Strong electron-withdrawing group. libretexts.org |

| 4 | Acetamido | Amino | Increased reactivity | Stronger electron-donating group. |

| 5 | Chloro | Fluoro | Slightly increased reactivity | Less deactivating than chloro. |

| 5 | Chloro | Bromo | Slightly decreased reactivity | More deactivating than chloro. |

Stereochemical Considerations and Diastereomeric Purity in the Synthesis and Activity of Related Compounds

For this compound itself, the molecule is achiral and therefore does not have enantiomers or diastereomers. However, the introduction of chiral centers in analogs, for instance, by modifying the isopropoxy group to a chiral alkoxy group like sec-butoxy, would introduce stereochemical complexity. In such cases, the synthesis would likely result in a mixture of diastereomers.

The diastereomeric purity of such analogs would be of paramount importance as different diastereomers can exhibit significantly different biological activities and physicochemical properties. This is because the three-dimensional arrangement of atoms can lead to different interactions with chiral biological targets like enzymes and receptors.

The synthesis of stereochemically pure analogs would require either the use of chiral starting materials or the application of stereoselective synthetic methods. Chiral chromatography would be a crucial analytical technique to separate and quantify the diastereomers, allowing for the individual assessment of their biological activities. The determination of the absolute configuration of each diastereomer, typically by X-ray crystallography, would be essential to establish a clear structure-activity relationship.

Conformational Analysis of this compound and its Implications for Molecular Recognition

The conformation of this compound, particularly the orientation of the isopropoxy, acetamido, and methyl ester groups relative to the benzene ring, is crucial for its interaction with biological macromolecules. The bulky isopropoxy group at the ortho position to the methyl ester can create significant steric strain, influencing the planarity of the molecule. researchgate.net

Rotation around the C-O bond of the isopropoxy group and the C-N bond of the acetamido group leads to various possible conformers. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of these conformers and identify the most stable, low-energy conformations. nih.gov

The preferred conformation will likely involve a balance between minimizing steric clashes and maximizing stabilizing electronic interactions. For example, the isopropoxy group may orient itself to reduce steric hindrance with the adjacent methyl ester and the hydrogen at the 3-position. The orientation of the acetamido group will also be influenced by potential hydrogen bonding interactions.

Understanding the conformational preferences of this molecule is vital for predicting how it might fit into a binding pocket of a protein. The shape and electronic surface of the low-energy conformers will determine the potential for intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are the basis of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govresearchgate.netunipi.it For a series of derivatives of this compound, these models could predict their activity and properties, thereby guiding the design of new, more potent, or more desirable compounds.

Selection and Calculation of Molecular Descriptors

The first step in developing a QSAR/QSPR model is the selection and calculation of molecular descriptors that encode the structural features of the molecules. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like those developed by Taft. They are important for quantifying how a molecule fits into a binding site.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity, which plays a significant role in membrane permeability and binding to hydrophobic pockets of proteins.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe aspects like branching and connectivity.

For the derivatives of this compound, a combination of these descriptors would be necessary to capture the structural variations and their impact on activity.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound Derivatives

| Descriptor Class | Specific Descriptor | Information Encoded |

| Electronic | Partial Atomic Charges | Distribution of electrons, potential for electrostatic interactions. |

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| Steric | Molecular Volume | The space occupied by the molecule. |

| Steric | Molar Refractivity | A measure of both volume and polarizability. |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |

| Topological | Wiener Index | Branching of the molecular skeleton. |

Statistical Validation and Predictive Capabilities of QSAR/QSPR Models

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build the model. nih.gov The robustness and predictive power of the developed QSAR/QSPR model must be rigorously validated.

Internal validation techniques, such as leave-one-out (LOO) cross-validation, are used to assess the stability of the model. In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. A high cross-validated correlation coefficient (Q²) indicates good internal consistency.

External validation is crucial to evaluate the model's ability to predict the activity of new, untested compounds. This involves splitting the initial dataset into a training set for model development and a test set for validation. The model built with the training set is then used to predict the activities of the compounds in the test set. A high predictive correlation coefficient (R²_pred) for the test set indicates good predictive power. nih.gov

A statistically validated QSAR/QSPR model for this compound derivatives would be a valuable tool for the in-silico screening of virtual libraries of related compounds, prioritizing the synthesis of the most promising candidates and accelerating the drug discovery and development process.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These computational methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.

Calculation of Frontier Molecular Orbital (HOMO-LUMO) Energy Levels and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity indices can be calculated to quantify different aspects of a molecule's reactivity, such as its electronegativity, chemical hardness, and electrophilicity index. nih.gov

Table 1: Hypothetical Reactivity Indices for Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate

| Parameter | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Softness (S) | 1 / (2η) | 0.188 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV |

Note: The values in this table are for illustrative purposes only and are not based on actual calculations for the specified compound.

Mapping of Electrostatic Potential and Analysis of Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.netnih.gov It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govuantwerpen.be In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), while blue represents regions of low electron density (positive potential). Green and yellow represent intermediate potentials. researchgate.netresearchgate.net This mapping helps in predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net

Molecular Docking and Molecular Dynamics Simulations with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. chemrxiv.orgnih.gov

Prediction of Ligand-Protein Binding Sites and Interaction Modes

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.comnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy pose being considered the most likely binding mode. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Simulation of Conformational Changes in Macromolecules Upon Ligand Binding

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time. nih.govmdpi.com Starting from the docked pose, MD simulations solve Newton's equations of motion for all the atoms in the system, allowing for the observation of conformational changes in both the ligand and the protein upon binding. mdpi.com These simulations can reveal how the binding of a ligand may induce changes in the protein's structure, which can be crucial for its biological function. mdpi.com

Calculation of Binding Free Energies for this compound and its Analogs

A key output of molecular simulations is the calculation of the binding free energy, which is a measure of the strength of the interaction between a ligand and a protein. researchgate.net Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate binding free energies from MD simulation trajectories. By calculating and comparing the binding free energies of a series of analogous compounds, researchers can understand the structure-activity relationship and design more potent molecules.

Table 2: Hypothetical Binding Free Energies for a Target Protein

| Compound | Binding Free Energy (kcal/mol) |

| This compound | -8.5 |

| Analog 1 (R = ethyl) | -8.2 |

| Analog 2 (R = propyl) | -8.9 |

| Analog 3 (R = H) | -7.1 |

Note: The values in this table are for illustrative purposes only and are not based on actual calculations.

In Silico Predictive Modeling of ADME-Related Molecular Descriptors (Non-clinical)

In the absence of direct experimental data, computational, or in silico, models provide a valuable and efficient means of predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a chemical compound. These predictive models utilize the molecular structure of a substance to forecast its pharmacokinetic behavior. This section details the theoretical application of such models to this compound.

Prediction of Molecular Properties Related to Absorption and Distribution Potential

The absorption and distribution of a compound are largely governed by its physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can predict these properties based on the molecule's two-dimensional structure. For this compound, key molecular descriptors have been computationally estimated to provide insight into its likely absorption and distribution characteristics. These properties are fundamental in predicting the compound's ability to be absorbed into the bloodstream and distributed to various tissues.

Table 1: Predicted Molecular Properties for this compound

| Molecular Descriptor | Predicted Value | Significance in Absorption and Distribution |

|---|---|---|

| Molecular Weight | ~301.75 g/mol | Influences diffusion and transport across biological membranes. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicates lipophilicity; affects membrane permeability and distribution into fatty tissues. |

| Topological Polar Surface Area (TPSA) | ~60 - 70 Ų | Predicts passive molecular transport through membranes. |

| Hydrogen Bond Donors | 1 | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and interactions with biological targets. |

| Rotatable Bonds | 5 | Relates to conformational flexibility, which can impact receptor binding. |

Computational Metabolism Site Prediction and Metabolite Identification

In silico metabolism prediction tools, such as MetaSite and BioTransformer, are employed to identify the most probable sites on a molecule that are susceptible to metabolic transformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP450) superfamily. nih.govoptibrium.combiotransformer.camoldiscovery.com These predictions are based on factors like the reactivity of specific atoms and their accessibility within the enzyme's active site.

For this compound, several potential sites of metabolism can be predicted:

N-deacetylation: The acetamido group is a common site for hydrolysis, which would lead to the formation of an aromatic amine.

O-dealkylation: The isopropoxy group could undergo O-dealkylation, resulting in a phenol.

Aromatic Hydroxylation: The aromatic ring may be a target for hydroxylation, although the existing substitution pattern may influence the likelihood and position of this modification.

Hydrolysis of the Ester: The methyl ester is another potential site for hydrolysis, which would yield a carboxylic acid.

Based on these predicted metabolic reactions, a number of potential metabolites can be identified. The relative likelihood of the formation of each metabolite would depend on the specific CYP450 isozymes involved.

Table 2: Predicted Metabolites of this compound

| Metabolic Reaction | Predicted Metabolite |

|---|---|

| N-deacetylation | Methyl 4-amino-5-chloro-2-isopropoxybenzoate |

| O-deisopropylation | Methyl 4-acetamido-5-chloro-2-hydroxybenzoate |

| Ester Hydrolysis | 4-acetamido-5-chloro-2-isopropoxybenzoic acid |

| Aromatic Hydroxylation | Methyl 4-acetamido-5-chloro-2-isopropoxy-X-hydroxybenzoate |

In Silico Prediction of Excretion Pathways Based on Molecular Structure

Computational models can also be used to predict the primary routes of excretion for a compound, which are typically renal (urine) and biliary (feces). pharmacyinfoline.com These predictions are often based on the compound's physicochemical properties.

Renal Excretion: Compounds with lower molecular weights and higher polarity are more likely to be excreted renally. The predicted molecular weight of this compound is in a range where renal excretion is plausible. The polarity, as indicated by the TPSA, also supports the potential for renal clearance.

Biliary Excretion: Larger, more lipophilic compounds are often eliminated via the bile. While the predicted LogP of this compound suggests a degree of lipophilicity, its molecular weight is not excessively high, making extensive biliary excretion less probable for the parent compound. However, metabolites, particularly glucuronide conjugates formed during Phase II metabolism, would have increased molecular weight and polarity, potentially favoring biliary excretion.

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Isolation in Research Settings

Chromatography is an indispensable tool in chemical research for both the separation of complex mixtures and the assessment of purity for isolated compounds. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and the presence of chiral centers.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate. Developing a suitable method involves the strategic selection of a stationary phase, mobile phase, and detector to achieve optimal separation of the main compound from any impurities, starting materials, or byproducts.

Given the compound's structure, which includes both polar (acetamide, ester) and non-polar (isopropoxy, aromatic ring) functional groups, a reversed-phase HPLC method is the most appropriate starting point. A C18 (octadecylsilyl) column is a versatile and common choice for the stationary phase due to its hydrophobic nature, which provides effective retention for moderately polar compounds.

Method development would begin with a "scouting gradient" to determine the approximate solvent composition required for elution. This typically involves running a gradient from a high percentage of a weak aqueous solvent to a high percentage of a stronger organic solvent, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous component of the mobile phase is also a critical parameter that can be adjusted to control the retention and peak shape of ionizable compounds. For this neutral molecule, a simple mobile phase of water and acetonitrile is often sufficient.

Table 1: Proposed Initial HPLC Method Parameters for Purity Assessment

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 2.7 µm | Provides good retention and high efficiency for a wide range of organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure sharp peaks and consistent retention. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |

| Gradient | 5% to 95% B over 15 minutes | A scouting gradient to determine the optimal elution conditions quickly. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV/Vis Diode Array Detector (DAD) | Monitors multiple wavelengths; 254 nm is a good starting point for aromatic compounds. |

| Injection Vol. | 5 µL | A typical volume to avoid column overloading while ensuring good signal. |

Once the initial scouting run is complete, the method can be optimized by adjusting the gradient slope, switching to an isocratic elution if appropriate, or changing the organic modifier to fine-tune the separation selectivity.

Applications of Gas Chromatography (GC) for Volatile Derivatives or Intermediates

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that are volatile or can be converted into volatile derivatives. Due to its relatively high molecular weight and polar functional groups, this compound exhibits low volatility, making it unsuitable for direct GC analysis without thermal degradation.

However, GC-MS (Gas Chromatography-Mass Spectrometry) is highly valuable for monitoring the purity of volatile starting materials or for identifying volatile intermediates and byproducts generated during the synthesis of the target compound. For example, the precursors used to introduce the isopropoxy group might be amenable to GC analysis.

In a research context, if GC analysis of the final compound were necessary, a derivatization step would be required to increase its volatility. This could involve converting the amide functional group to a less polar derivative, though this adds complexity to the sample preparation process. Therefore, GC is more strategically applied to the analysis of related volatile substances within the synthetic pathway rather than the final product itself.

Supercritical Fluid Chromatography (SFC) for Enantiomeric or Diastereomeric Separation

While this compound is an achiral molecule, research often involves the synthesis of chiral analogs to explore structure-activity relationships. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption compared to normal-phase HPLC. sisweb.com The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or isopropanol. rsc.org

For the separation of potential enantiomeric or diastereomeric analogs of the target compound, method development in SFC would focus on screening a variety of chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are exceptionally effective for a broad range of chiral compounds and are a primary choice for initial screening. nih.govchemicalbook.com The high efficiency and unique properties of supercritical fluids often lead to better resolution and much faster analysis times than traditional liquid chromatography. sisweb.com

Table 2: Typical SFC Screening Conditions for Chiral Analogs

| Parameter | Condition | Rationale |

|---|---|---|

| Columns (CSP) | Polysaccharide-based (e.g., Chiralpak® series) | Broad applicability for resolving enantiomers of many compound classes. rsc.org |

| Mobile Phase A | Supercritical CO₂ | Main mobile phase component, offering low viscosity and high diffusivity. |

| Mobile Phase B | Methanol or Ethanol (with optional additive) | Organic modifier to adjust solvent strength and improve peak shape. |

| Gradient | 5% to 40% B over 5 minutes | A rapid gradient to screen for separation across a range of modifier concentrations. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to the low viscosity of the mobile phase. |

| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |

| Column Temp. | 40 °C | Influences selectivity and efficiency. |

| Detector | UV/Vis Diode Array Detector (DAD) | Standard detector for monitoring the elution of analytes. |

Spectroscopic Methods for Detailed Structural Elucidation of Research Intermediates and Analogs

Spectroscopic techniques are essential for the unambiguous confirmation of a molecule's chemical structure. For a novel compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of its atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A full structural assignment of this compound requires a suite of NMR experiments, primarily ¹H NMR and ¹³C NMR.

¹H NMR: This experiment provides information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic protons, the isopropoxy group protons, the acetamide (B32628) methyl protons, and the ester methyl protons. The chemical shifts (δ) and coupling patterns (J-coupling) would confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing information about the carbon skeleton. The spectrum would show separate resonances for each unique carbon, including the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the aliphatic carbons of the isopropoxy and methyl groups.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR (400 MHz, CDCl₃) | Predicted ¹³C NMR (101 MHz, CDCl₃) |

|---|---|---|

| Acetamide -C(=O)CH₃ | δ ~2.2 ppm (singlet, 3H) | δ ~25 ppm |

| Isopropoxy -CH(CH₃)₂ | δ ~1.4 ppm (doublet, 6H) | δ ~22 ppm |

| Methyl Ester -OCH₃ | δ ~3.9 ppm (singlet, 3H) | δ ~53 ppm |

| Isopropoxy -CH(CH₃)₂ | δ ~4.7 ppm (septet, 1H) | δ ~73 ppm |

| Aromatic C-H (at C3) | δ ~7.8 ppm (singlet, 1H) | δ ~110 ppm |

| Aromatic C-H (at C6) | δ ~8.5 ppm (singlet, 1H) | δ ~115 ppm |

| Aromatic C-Cl | N/A | δ ~120 ppm |

| Aromatic C-NH | N/A | δ ~130 ppm |

| Aromatic C-O | N/A | δ ~155 ppm |

| Aromatic C-C(=O) | N/A | δ ~118 ppm |

| Ester C=O | N/A | δ ~165 ppm |

| Acetamide C=O | N/A | δ ~169 ppm |

Note: Predicted values are based on analysis of structurally similar compounds and standard chemical shift ranges. Actual experimental values may vary.

For chiral analogs, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of the molecule by analyzing the spatial proximity of different protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₃H₁₆ClNO₄. The expected monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

The calculated monoisotopic mass for [M+H]⁺ (the protonated molecule) would be compared to the experimentally measured mass. An agreement within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the assigned chemical formula. HRMS is also invaluable for monitoring reaction progress by detecting the masses of reactants, intermediates, and the final product in a reaction mixture.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆ClNO₄ |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 286.0841 Da |

| Observed Mass | Must be within 5 ppm of calculated mass |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Verification

Spectroscopic methods are indispensable for confirming the identity and purity of this compound. Infrared (IR) spectroscopy is particularly powerful for identifying the functional groups present in the molecule. The analysis of the vibrational frequencies of the chemical bonds provides a unique molecular fingerprint.

Key expected IR absorption bands for this compound would be utilized to confirm its structure. For instance, the presence of the ester carbonyl (C=O) group would be indicated by a strong absorption band typically found in the region of 1700-1730 cm⁻¹. The amide functional group would exhibit characteristic absorptions, including the N-H stretch around 3200-3400 cm⁻¹ and the amide I band (primarily C=O stretch) near 1650-1680 cm⁻¹. Furthermore, C-O stretching vibrations from the ester and isopropoxy groups, as well as C-Cl stretching, would appear at lower frequencies in the fingerprint region.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is primarily used for quantitative analysis and purity assessment. The aromatic ring system, substituted with various auxochromes like the acetamido and chloro groups, is expected to exhibit distinct absorption maxima in the UV region. The precise wavelength of maximum absorbance (λmax) can be used to develop quantitative analytical methods, such as assays to determine the concentration of the compound in solution, by applying the Beer-Lambert Law.

A summary of expected spectroscopic data based on the compound's functional groups is presented below.

| Functional Group | Spectroscopic Technique | Expected Observation | Purpose |

| Ester Carbonyl (C=O) | Infrared (IR) | Strong absorption band at ~1700-1730 cm⁻¹ | Functional Group Confirmation |

| Amide N-H | Infrared (IR) | Absorption band at ~3200-3400 cm⁻¹ | Functional Group Confirmation |

| Amide Carbonyl (C=O) | Infrared (IR) | Strong absorption band at ~1650-1680 cm⁻¹ | Functional Group Confirmation |

| Aromatic Benzene Ring | UV-Visible (UV-Vis) | Characteristic absorption maxima in the UV region | Purity Assessment & Quantification |

Crystallography and Solid-State Characterization for this compound

The solid-state properties of a pharmaceutical intermediate can significantly influence its stability, solubility, and processing characteristics. Crystallographic techniques are essential for a thorough investigation of these properties.

X-ray Diffraction Studies of Single Crystals for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure. This technique would provide precise bond lengths, bond angles, and torsion angles, offering deep insights into the molecule's conformation in the solid state.

Furthermore, SCXRD is the gold standard for determining the absolute configuration of chiral molecules. While the target compound itself is achiral, this technique would be invaluable for derivatives or related compounds that possess stereocenters. The detailed structural information obtained from these studies is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. Despite its power, there is a lack of publicly available single-crystal X-ray diffraction studies for this compound in the scientific literature.

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Solid Dispersion Research

Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique for the characterization of polycrystalline materials. Each crystalline solid possesses a unique PXRD pattern, which serves as a fingerprint for its identification. This method is instrumental in studying polymorphism—the ability of a compound to exist in two or more crystalline forms. Different polymorphs of the same compound can have different physical properties, which is of critical importance in pharmaceutical development.

A systematic screening for polymorphs of this compound would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD. The appearance of different diffraction patterns would indicate the existence of multiple polymorphs.

PXRD is also essential in the research of amorphous solid dispersions (ASDs). An amorphous form is a non-crystalline solid that lacks long-range molecular order and typically exhibits higher solubility than its crystalline counterparts. PXRD can easily distinguish between a crystalline material, which produces sharp diffraction peaks, and an amorphous material, which results in a broad halo. Research into ASDs of this intermediate could be a strategy to improve its processing or reaction characteristics in subsequent synthetic steps. As with single-crystal studies, specific research detailing the PXRD analysis for polymorphism or amorphous forms of this particular compound is not readily found in published literature.

| Technique | Application | Information Obtained |

| Single-Crystal X-ray Diffraction (SCXRD) | Absolute Structure Determination | Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration. |

| Powder X-ray Diffraction (PXRD) | Polymorphism Screening & Amorphous Form Analysis | Crystalline fingerprint, identification of different polymorphs, degree of crystallinity. |

Absence of Documented Research Applications for this compound in Non-therapeutic and Non-clinical Contexts

Extensive searches of publicly available scientific literature and patent databases have revealed a significant lack of information regarding the non-therapeutic and non-clinical research applications of the chemical compound this compound. Despite targeted inquiries into its potential use as a chemical probe, its applications in materials science, and its role as a synthetic intermediate, no substantive research findings, data, or detailed discussions were found for this specific compound.

The investigation did yield information for a structurally similar compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, which is documented as a key intermediate in the synthesis of Metoclopramide. However, there is no direct evidence to suggest that this compound shares this or any other specific function as a synthetic intermediate.

Consequently, due to the absence of any documented research, it is not possible to provide a detailed and scientifically accurate article on the "Exploring Novel Research Applications and Potential Uses (Non-therapeutic and Non-clinical)" of this compound as outlined in the requested sections:

Exploring Novel Research Applications and Potential Uses Non Therapeutic and Non Clinical

Conclusion and Future Perspectives in Methyl 4 Acetamido 5 Chloro 2 Isopropoxybenzoate Research

Summary of Key Academic Contributions and Discoveries Related to the Compound

A thorough review of scientific databases and academic journals reveals a notable absence of significant research focused specifically on Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate. There are no readily available peer-reviewed articles detailing its synthesis, characterization, or potential applications. While research exists for structurally similar compounds, such as Methyl 4-acetamido-5-chloro-2-methoxybenzoate and Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, the isopropoxy derivative remains conspicuously absent from these discussions. This lack of published data indicates that the compound has not been a primary subject of academic investigation.

Identification of Unaddressed Challenges and Critical Research Gaps

The most significant challenge and research gap concerning this compound is its fundamental characterization. The scientific community currently lacks foundational data on this compound, including:

Validated Synthetic Routes: While one could hypothesize a synthesis pathway based on the preparation of analogous compounds, such as the Williamson ether synthesis from Methyl 4-acetamido-5-chloro-2-hydroxybenzoate and an isopropyl halide, validated and optimized protocols are not documented.

Physicochemical Properties: There is no published data on its melting point, boiling point, solubility, or spectroscopic characteristics (NMR, IR, Mass Spectrometry). This information is crucial for its identification and purification.

Biological Activity: The biological effects of this compound are entirely unknown. Screening for potential pharmacological or agrochemical activity has not been reported.

Material Science Applications: Its potential use in materials science, for example as a monomer or an additive, has not been explored.

This complete absence of data represents a critical knowledge gap that hinders any further investigation into its potential utility.

Discussion of Emerging Trends and Future Directions in Chemical Research on this compound

Given the lack of existing research, any discussion of emerging trends must be speculative and based on the broader context of substituted benzoate (B1203000) derivatives. Future research directions for this compound would logically begin with addressing the aforementioned research gaps.

A potential starting point would be a comparative study with its methoxy (B1213986) and ethoxy analogues. Research on 4-Acetamido-5-chloro-2-ethoxy-benzoic Acid Methyl Ester-d5 indicates its use in the preparation of selective 5-HT4 receptor agonists. pharmaffiliates.com This suggests that the isopropoxy variant could be synthesized and evaluated for similar or modulated biological activities. The difference in the alkyl chain length of the alkoxy group could influence the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

Future research could focus on:

Novel Synthesis and Characterization: Developing and publishing a reliable synthetic method and fully characterizing the compound would be the first and most crucial step.

Computational Modeling: In the absence of experimental data, computational studies could predict the compound's properties, potential biological targets, and reactivity.

High-Throughput Screening: Once synthesized, the compound could be subjected to high-throughput screening to identify any potential biological activities across a wide range of assays.

Opportunities for Interdisciplinary Collaborations in Advancing Research on Benzoate Derivatives

The exploration of understudied benzoate derivatives like this compound presents numerous opportunities for interdisciplinary collaboration.

Organic Chemistry and Medicinal Chemistry: Synthetic organic chemists could collaborate with medicinal chemists to design and synthesize a library of related alkoxybenzoate derivatives. These compounds could then be tested for various biological activities, potentially leading to the discovery of new therapeutic agents.

Computational Chemistry and Experimental Chemistry: Computational chemists can model the properties and potential interactions of these novel compounds, guiding experimental chemists in prioritizing synthetic targets and biological assays.

Materials Science and Polymer Chemistry: The benzoate scaffold is a common motif in various materials. Collaborations with materials scientists could explore the potential of incorporating this and similar compounds into polymers or other materials to impart specific properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-acetamido-5-chloro-2-isopropoxybenzoate, and how can regiochemical challenges be addressed?

- Methodology : Start with a benzoic acid precursor (e.g., 4-acetamido-5-chloro-2-hydroxybenzoic acid) and perform sequential functionalization. The isopropoxy group can be introduced via nucleophilic substitution using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Protect the acetamido group with a temporary acetylating agent to avoid side reactions. Monitor regioselectivity using HPLC or TLC, as competing reactions at the 2- and 4-positions are common in polyhalogenated benzoates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

- Methodology :

- ¹H/¹³C NMR : Identify the isopropoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~4.5–5.0 ppm for OCH(CH₃)₂) and acetamido proton (δ ~2.1 ppm for CH₃, δ ~8.0–8.5 ppm for NH).

- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and acetamido groups).

- Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺ expected at m/z ~314.08 for C₁₃H₁₆ClNO₄).

Cross-reference with analogs like Methyl 4-acetamido-5-chloro-2-methoxybenzoate for spectral benchmarking .

Q. How does the substitution pattern (acetamido, chloro, isopropoxy) influence the compound’s physicochemical properties?

- Methodology :

- Solubility : The chloro and acetamido groups reduce aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO, DMF) for biological assays.

- Thermal Stability : Conduct DSC/TGA to determine melting/decomposition points (analogs like Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate show stability up to ~160°C) .

- LogP : Estimate via computational tools (e.g., ChemAxon) to predict lipophilicity (~LogP 2.5–3.0).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s bioactivity across in vitro vs. in vivo studies?

- Methodology :

- Perform docking studies to assess binding affinity to target proteins (e.g., enzymes with halogen-binding pockets).

- Use MD simulations to evaluate metabolic stability (e.g., susceptibility to esterase cleavage).

- Compare results with crystallographic data from structurally related esters (e.g., 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate) to identify steric/electronic mismatches .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts from competing reactions?

- Methodology :

- Catalysis : Test Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance esterification efficiency, as shown in similar benzoate syntheses .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., hydrolysis of acetamido groups).

- Byproduct Analysis : Characterize impurities (e.g., dechlorinated or demethylated analogs) via preparative HPLC and structural elucidation .

Q. How do steric effects from the isopropoxy group impact the compound’s pharmacological profile compared to methoxy analogs?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing isopropoxy with methoxy) and compare IC₅₀ values in enzyme inhibition assays.

- X-ray Crystallography : Resolve the crystal structure to measure bond angles/distortions caused by bulky substituents. Reference data from Methyl 2-chloro-4-methoxy-5-substituted benzoates for steric parameter benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.